molecular formula C14H15N3O2S B2452256 2-acetamido-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034595-68-9

2-acetamido-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2452256
CAS No.: 2034595-68-9
M. Wt: 289.35
InChI Key: WTYQEPDYLBICQS-UHFFFAOYSA-N
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Description

    Starting Material: The pyridine-thiophene intermediate.

    Reaction: Acetylation using acetic anhydride.

    Conditions: Base (e.g., pyridine) and solvent (e.g., dichloromethane) at room temperature.

  • Formation of the Final Compound

      Starting Material: The acetylated intermediate.

      Reaction: Amidation with 2-aminoacetamide.

      Conditions: Coupling reagents (e.g., EDCI, HOBt) and solvent (e.g., DMF) at room temperature.

  • Industrial Production Methods

    For industrial-scale production, the process may be optimized for higher yields and cost-effectiveness. This could involve:

      Continuous Flow Chemistry: Enhancing reaction efficiency and scalability.

      Catalyst Recycling: Using recyclable palladium catalysts to reduce costs.

      Green Chemistry Approaches: Minimizing the use of hazardous solvents and reagents.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-acetamido-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    • Formation of the Pyridine-Thiophene Intermediate

        Starting Materials: 2-bromopyridine and thiophene-3-boronic acid.

        Reaction: Suzuki-Miyaura coupling reaction.

        Conditions: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene) under reflux conditions.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

        Reagents: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

        Products: Oxidized derivatives of the thiophene or pyridine rings.

    • Reduction

        Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

        Products: Reduced forms of the acetamido group or the aromatic rings.

    • Substitution

        Reagents: Halogenating agents or nucleophiles.

        Products: Substituted derivatives on the pyridine or thiophene rings.

    Common Reagents and Conditions

      Oxidation: Hydrogen peroxide in acetic acid at room temperature.

      Reduction: Sodium borohydride in ethanol at 0°C.

      Substitution: Bromine in chloroform at room temperature.

    Scientific Research Applications

    Chemistry

      Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

      Material Science: Used in the synthesis of conductive polymers and organic semiconductors.

    Biology

      Enzyme Inhibition: Potential inhibitor of enzymes due to its acetamido group.

      Biomolecular Probes: Used in the design of probes for studying biological pathways.

    Medicine

      Drug Development: Investigated for its potential as an anti-inflammatory or anticancer agent.

      Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

    Industry

      Chemical Sensors: Utilized in the development of sensors for detecting environmental pollutants.

      Agriculture: Potential use in the synthesis of agrochemicals.

    Mechanism of Action

    The mechanism by which 2-acetamido-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide exerts its effects involves interactions with specific molecular targets. These may include:

      Enzyme Binding: The acetamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity.

      Receptor Modulation: The compound may bind to receptors, altering signal transduction pathways.

      DNA Intercalation: Potential to intercalate into DNA, affecting gene expression.

    Comparison with Similar Compounds

    Similar Compounds

      2-acetamido-N-((2-(furan-3-yl)pyridin-3-yl)methyl)acetamide: Similar structure but with a furan ring instead of thiophene.

      2-acetamido-N-((2-(pyridin-3-yl)pyridin-3-yl)methyl)acetamide: Contains two pyridine rings.

    Uniqueness

      Thiophene Ring: Provides unique electronic properties and reactivity.

      Pyridine Ring: Enhances binding affinity to biological targets.

      Acetamido Group: Contributes to the compound’s solubility and reactivity.

    This detailed analysis highlights the synthesis, reactions, applications, and unique features of 2-acetamido-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide, showcasing its potential in various scientific and industrial fields.

    Properties

    IUPAC Name

    2-acetamido-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H15N3O2S/c1-10(18)16-8-13(19)17-7-11-3-2-5-15-14(11)12-4-6-20-9-12/h2-6,9H,7-8H2,1H3,(H,16,18)(H,17,19)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WTYQEPDYLBICQS-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(=O)NCC(=O)NCC1=C(N=CC=C1)C2=CSC=C2
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H15N3O2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    289.35 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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